molecular formula C23H27BrClN3O B11109392 2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

Cat. No.: B11109392
M. Wt: 476.8 g/mol
InChI Key: JPHXQEIDGIFACZ-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a triazaspiro ring system, and a chlorophenol moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bromophenyl and chlorophenol intermediates, followed by the formation of the triazaspiro ring system.

  • Preparation of 4-Bromophenyl Intermediate

      Reagents: 4-bromobenzene, isopropyl alcohol, and a suitable catalyst.

      Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

  • Formation of Triazaspiro Ring System

      Reagents: The bromophenyl intermediate, a triazine derivative, and a base such as sodium hydroxide.

      Conditions: The reaction mixture is heated to promote the formation of the triazaspiro ring.

  • Coupling with 4-Chlorophenol

      Reagents: The triazaspiro intermediate and 4-chlorophenol.

      Conditions: The reaction is conducted under acidic conditions to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: The reaction is typically carried out in an aqueous or organic solvent under controlled temperature.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: The reaction is performed under an inert atmosphere to prevent oxidation.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: The reaction is conducted in a polar solvent to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative. Substitution reactions can lead to the formation of various substituted phenol derivatives.

Scientific Research Applications

2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique structural properties and reactivity.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies related to enzyme inhibition and protein binding.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Studied for its ability to interact with specific molecular targets.
  • Industry

    • Utilized in the development of new materials with specific properties.
    • Applied in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)propan-2-ol
  • 4-[2-(4-Bromophenyl)propan-2-yl]phenol
  • 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

2-[4-(4-Bromophenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol stands out due to its unique triazaspiro ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H27BrClN3O

Molecular Weight

476.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-9-propan-2-yl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol

InChI

InChI=1S/C23H27BrClN3O/c1-15(2)28-11-9-23(10-12-28)26-20(16-3-5-17(24)6-4-16)14-21(27-23)19-13-18(25)7-8-22(19)29/h3-8,13,15,21,27,29H,9-12,14H2,1-2H3

InChI Key

JPHXQEIDGIFACZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)NC(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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